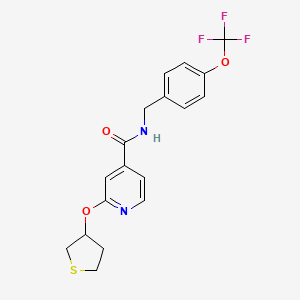![molecular formula C23H20FN3O2S2 B2485122 3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide CAS No. 1185112-49-5](/img/structure/B2485122.png)
3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The molecule has been a subject of interest in the synthesis and structural analysis of novel compounds. For instance, Lahmidi et al. (2019) synthesized a pyrimidine derivative and conducted an extensive structural analysis using X-ray diffraction and various spectroscopic techniques, highlighting its potential in scientific research for understanding molecular structures and interactions (Lahmidi et al., 2019).
Antibacterial Activity
Research has also delved into the antibacterial properties of related compounds. For example, a compound synthesized by Lahmidi et al. (2019) demonstrated significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Similarly, a study by Youssef et al. (2011) explored the biocidal properties of a synthesized compound against various bacteria and fungi, indicating its potential in developing new antibacterial and antifungal agents (Youssef et al., 2011).
Anticancer Activity
The molecule's derivatives have shown promise in anticancer research. For instance, compounds synthesized by Abdelhamid et al. (2016) were tested against the MCF-7 human breast carcinoma cell line, with many exhibiting moderate to high anticancer activity (Abdelhamid et al., 2016). Lauria et al. (2013) also discovered derivatives with strong antiproliferative activity, further showcasing the molecule's relevance in developing novel anticancer agents (Lauria et al., 2013).
Antioxidant Activity
The molecule and its derivatives have been studied for their antioxidant properties. Tumosienė et al. (2020) synthesized derivatives that showed antioxidant activity higher than that of ascorbic acid, indicating potential applications in combating oxidative stress (Tumosienė et al., 2020).
Antihypertensive Activity
Some studies have explored the molecule's potential in developing antihypertensive agents. Dumaitre and Dodic (1996) described a series of pyrimidone derivatives as specific inhibitors, showing significant in vivo antihypertensive activity (Dumaitre & Dodic, 1996).
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-7-5-4-6-8-15)26-23(27)30-13-20(28)25-17-11-16(24)10-9-14(17)2/h4-12H,3,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUOIFPLJIFCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485040.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)
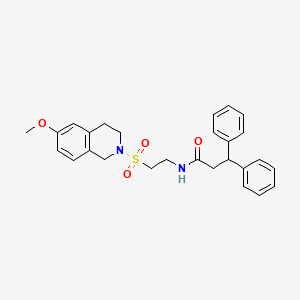
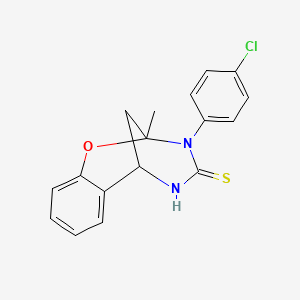


![2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2485051.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/no-structure.png)
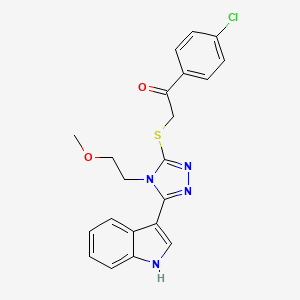
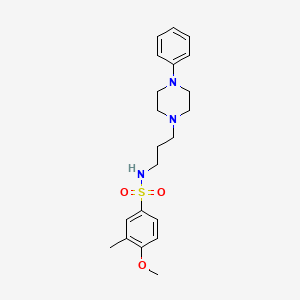
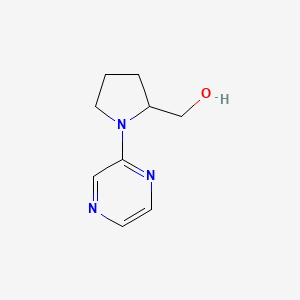
![5-Bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2485059.png)
